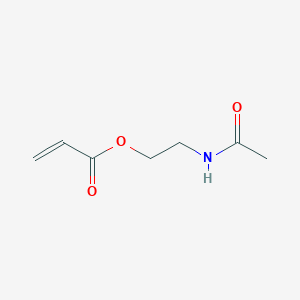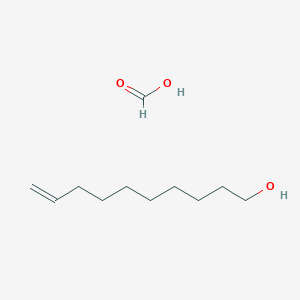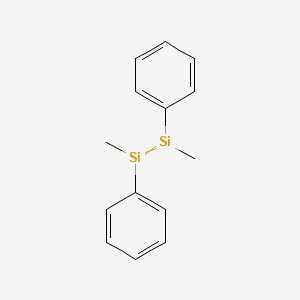
Disilene, 1,2-dimethyl-1,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disilene, 1,2-dimethyl-1,2-diphenyl-, typically involves the reaction of organosilicon compounds under controlled conditions. One common method is the reduction of dichlorodisilane derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive silicon-silicon bond.
Industrial Production Methods
While specific industrial production methods for disilene, 1,2-dimethyl-1,2-diphenyl-, are not widely documented, the general approach involves scaling up the laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Disilene, 1,2-dimethyl-1,2-diphenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3).
Reduction: Reduction reactions can convert disilene to simpler silanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups in disilene can be substituted with other functional groups through reactions with halogenating agents or organometallic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), ozone (O3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)
Major Products
Oxidation: Silanols, siloxanes
Reduction: Simpler silanes
Substitution: Various substituted disilanes
Scientific Research Applications
Disilene, 1,2-dimethyl-1,2-diphenyl-, has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organosilicon compounds and studying silicon-silicon bond reactivity.
Biology: Investigated for its potential use in developing silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its role in creating novel silicon-containing pharmaceuticals with unique properties.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of disilene, 1,2-dimethyl-1,2-diphenyl-, involves the interaction of its silicon-silicon bond with various molecular targets. The compound can undergo homolytic or heterolytic cleavage of the silicon-silicon bond, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, such as addition or substitution, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Disilane (Si2H6): A simpler disilane with hydrogen atoms instead of phenyl and methyl groups.
Tetraphenyldisilane (C24H20Si2): A disilane with four phenyl groups, lacking the methyl groups present in disilene, 1,2-dimethyl-1,2-diphenyl-.
Hexamethyldisilane (C6H18Si2): A disilane with six methyl groups, lacking the phenyl groups.
Uniqueness
Disilene, 1,2-dimethyl-1,2-diphenyl-, is unique due to the presence of both phenyl and methyl groups attached to the silicon atoms. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
91117-84-9 |
|---|---|
Molecular Formula |
C14H16Si2 |
Molecular Weight |
240.45 g/mol |
IUPAC Name |
methyl-[methyl(phenyl)silylidene]-phenylsilane |
InChI |
InChI=1S/C14H16Si2/c1-15(13-9-5-3-6-10-13)16(2)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
YFKXDRPKGCEGLB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](=[Si](C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate](/img/structure/B14369737.png)
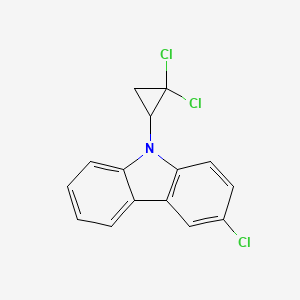
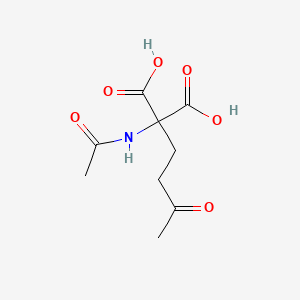
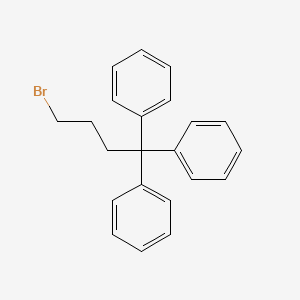
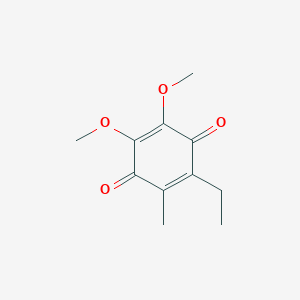
![9H-Thieno[3,2-b][1]benzopyran](/img/structure/B14369755.png)
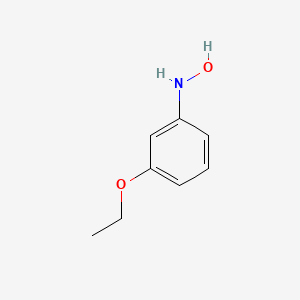
![[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene](/img/structure/B14369771.png)
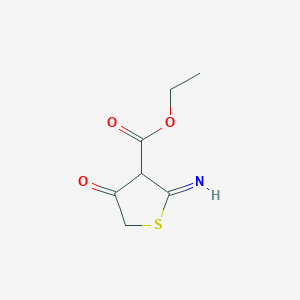
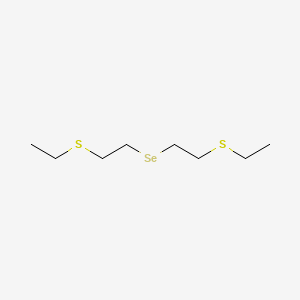
![Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-](/img/structure/B14369799.png)
![2-Phenyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14369806.png)
